5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
656809-86-8 |
|---|---|
Molecular Formula |
C11H7Cl3N2O2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
5-acetyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-5(17)9-4-10(18)16(15-9)11-7(13)2-6(12)3-8(11)14/h2-3H,4H2,1H3 |
InChI Key |
MKQPJCWFCZBYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
5-Acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone family. Its unique structure, characterized by an acetyl moiety and a trichlorophenyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on various pharmacological effects and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: CHClNO
- CAS Number: 656809-86-8
- Molecular Weight: 303.54 g/mol
The compound's structure enables it to interact with various biological targets, leading to multiple pharmacological effects.
1. Anti-inflammatory Effects
Studies have demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been evaluated for its ability to inhibit inflammatory mediators in vitro. Research indicates that compounds in this class can reduce the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi. This activity is particularly relevant given the increasing resistance observed in common infectious agents .
3. Antioxidant Properties
Research has highlighted the antioxidant potential of pyrazolone derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals .
4. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways: It can affect various signaling pathways that regulate cell survival and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound better, a comparison with structurally similar compounds is useful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)pyrazole | CHFN | Known for potent antifungal activity |
| 4-Acetyl-5-methylpyrazole | CHNO | Exhibits analgesic properties similar to NSAIDs |
| 1-Pyrazolecarboxylic acid | CHNO | Important building block in medicinal chemistry |
This table illustrates the diversity within the pyrazolone class while highlighting the specific substitutions that influence biological activity.
Case Studies
Several case studies have focused on the pharmacological evaluation of pyrazolone derivatives:
- Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of various pyrazolone derivatives using animal models. The results indicated a significant reduction in edema and inflammatory markers upon treatment with this compound .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolones, including 5-acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of similar structures have been reported to possess broad-spectrum antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been explored for its potential anticancer effects. In experimental studies, it has shown activity against several cancer cell lines. For example, compounds with similar pyrazolone frameworks have exhibited growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
Some studies suggest that pyrazolone derivatives can modulate inflammatory responses. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. Such properties make them candidates for developing anti-inflammatory drugs .
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that are useful in pharmaceuticals and agrochemicals .
Dyes and Pigments
Due to its vibrant color properties, this compound can be utilized in the production of dyes and pigments. The trichlorophenyl group enhances its stability and color intensity, making it suitable for applications in textiles and coatings .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolone Derivatives with Halogenated Aryl Groups
Key Compounds:
5-Methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Substituents: Methyl (position 5), trichlorophenyl (position 2). Properties: The methyl group provides moderate electron-donating effects, enhancing solubility in non-polar solvents. Used in radical scintillators due to stable luminescence .
5-Amino-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one Substituents: Amino (position 5), trichlorophenyl (position 2). Properties: The amino group increases basicity and hydrogen-bonding capacity, making it a precursor for heterocyclic synthesis. Molecular weight: 278.53 g/mol . Contrast: Acetyl substitution reduces nucleophilicity compared to amino, directing reactivity toward electrophilic substitution.
1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-nitroanilino)-5-pyrazolone Substituents: Chloro-nitroanilino (position 3), trichlorophenyl (position 1). Properties: The nitro group enhances oxidative stability. Potential applications in dyes and coordination chemistry . Contrast: Bulkier substituents at position 3 reduce ring flexibility compared to the target compound.
Data Table: Pyrazolone Derivatives
*Calculated based on substituents and core structure.
Heterocyclic Analogues with Varied Ring Systems
5-Acetyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Structure : Triazolone core instead of pyrazolone.
- Properties : The triazole ring increases aromaticity and thermal stability. Catalog price: $638.00/g (sc-336766) .
- Contrast : Triazolones exhibit stronger π-π stacking interactions but reduced solubility compared to pyrazolones.
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Substituents: Phenyl (position 4), amino (position 3). Properties: The phenyl group enhances planarity, favoring crystallinity. Synonym: 5-Amino-4-phenyl-2,4-dihydro-pyrazol-3-one . Contrast: Lack of halogenation reduces steric hindrance and electronic effects.
Research Findings and Contradictions
- Biological Activity: Amino derivatives exhibit higher antimicrobial activity, while acetyl derivatives may serve better as kinase inhibitors due to enhanced binding affinity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-acetyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be systematically validated?
- Methodological Answer :
- Step 1 : Start with condensation of β-ethoxy-β-ethoxyiminopropionate hydrochloride with 2-chloro-5-nitroaniline in methanol under reflux (60–70°C, 4–6 hours) to form the intermediate.
- Step 2 : Introduce phenylhydrazine hydrochloride (S-212) in a 1.2:1 molar ratio to the intermediate, followed by cyclization at 80–90°C for 8–10 hours.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity (>97%) using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Adjust pH to 6.5–7.0 during workup to precipitate the product .
- Data Table :
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Reaction Time | 8–10 hours |
| Purity (HPLC) | ≥97% |
Q. How can spectroscopic techniques (NMR, IR) distinguish between tautomeric forms of this pyrazolone derivative?
- Methodological Answer :
- NMR Analysis : Compare -NMR signals for the enolic -OH proton (δ 10–12 ppm, broad) and acetyl protons (δ 2.1–2.3 ppm). The absence of an enolic proton in DMSO-d suggests keto-enol tautomerism equilibrium .
- IR Analysis : Identify stretching vibrations for carbonyl (C=O at 1680–1700 cm) and enolic -OH (broad band at 3200–3500 cm). Disappearance of the -OH band upon deuteration confirms tautomeric shifts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolone derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer :
- Mechanistic Studies : Use molecular docking to compare binding affinities of the compound with bacterial enzymes (e.g., DNA gyrase) vs. human kinases (e.g., EGFR). A >2-fold selectivity ratio for bacterial targets suggests antimicrobial specificity .
- In Vitro Assays : Perform parallel testing on bacterial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., HeLa). IC values <10 μM for cancer cells but >50 μM for bacteria indicate cytotoxic dominance .
- Data Contradiction Analysis : Re-evaluate solvent systems (DMSO vs. saline) and cell viability assays (MTT vs. resazurin) to identify methodological biases .
Q. How can X-ray crystallography elucidate the role of the 2,4,6-trichlorophenyl group in stabilizing the molecular conformation?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1).
- Structural Analysis : Refine the structure using SHELX-97 (R-factor <0.04). The dihedral angle between the pyrazolone ring and trichlorophenyl group (typically 15–25°) indicates π-π stacking with adjacent molecules, enhancing lattice stability .
- Data Table :
| Parameter | Observed Value |
|---|---|
| R-factor | 0.038 |
| Dihedral Angle | 18.5° |
| Mean C–C Bond Length | 1.395 Å |
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions at the acetyl group?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). A low LUMO energy (-1.8 eV) at the acetyl carbonyl suggests susceptibility to nucleophilic attack .
- Kinetic Studies : Monitor reaction with hydrazine hydrate via UV-Vis (λ = 300 nm). A second-order rate constant () >0.05 L·mol·s confirms high reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
